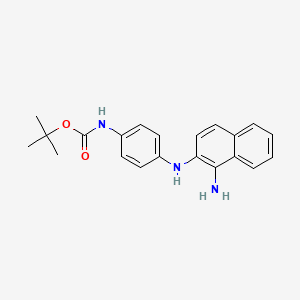

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Vue d'ensemble

Description

“tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is a chemical compound with a molecular weight of 349.43 . It is a light-red to brown solid and is used in various chemical reactions .

Molecular Structure Analysis

The InChI code for “tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate” is a light-red to brown solid . Its molecular weight is 349.43 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

Synthesis and Intermediate Role

Synthetic Methodologies and Applications

tert-Butyl carbamates serve as crucial intermediates in synthesizing biologically active compounds. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an essential intermediate in the synthesis of molecules like omisertinib (AZD9291). A study demonstrated a rapid synthetic method for this compound, achieving an 81% total yield through acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Deprotection Strategies

Aqueous Phosphoric Acid in Deprotection

Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers mild conditions and good selectivity, preserving the stereochemical integrity of substrates, demonstrating its utility in the synthesis of complex molecules like clarithromycin derivatives (Li et al., 2006).

Organic Synthesis Building Blocks

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, offering a novel route to N-(Boc)hydroxylamines through reactions with organometallics (Guinchard, Vallée, & Denis, 2005).

Propriétés

IUPAC Name |

tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVYPUCPGHHLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)

![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)

![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)

![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)

![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)